molecular formula C14H14F5NO2S2 B3557232 6-(DIFLUOROMETHYL)-4-ISOBUTYL-5-[(METHYLSULFANYL)CARBONYL]-2-(TRIFLUOROMETHYL)-3-PYRIDINECARBOTHIOIC S-ACID

6-(DIFLUOROMETHYL)-4-ISOBUTYL-5-[(METHYLSULFANYL)CARBONYL]-2-(TRIFLUOROMETHYL)-3-PYRIDINECARBOTHIOIC S-ACID

Cat. No.: B3557232
M. Wt: 387.4 g/mol
InChI Key: YEMGRVGOIVMOPF-UHFFFAOYSA-N
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Description

6-(DIFLUOROMETHYL)-4-ISOBUTYL-5-[(METHYLSULFANYL)CARBONYL]-2-(TRIFLUOROMETHYL)-3-PYRIDINECARBOTHIOIC S-ACID is a complex organic compound characterized by the presence of multiple functional groups, including difluoromethyl, isobutyl, methylsulfanylcarbonyl, and trifluoromethyl groups

Properties

IUPAC Name

6-(difluoromethyl)-4-(2-methylpropyl)-5-methylsulfanylcarbonyl-2-(trifluoromethyl)pyridine-3-carbothioic S-acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F5NO2S2/c1-5(2)4-6-7(13(22)24-3)9(11(15)16)20-10(14(17,18)19)8(6)12(21)23/h5,11H,4H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMGRVGOIVMOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(C(=NC(=C1C(=O)S)C(F)(F)F)C(F)F)C(=O)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F5NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of carbonyl derivatives as alkyl radical precursors via C–C bond cleavage to react with available α-trifluoromethylstyrenes . This method is advantageous due to its metal-free catalysis and the ability to perform gram-scale synthesis.

Industrial Production Methods

Industrial production of this compound may involve electrochemical defluorinative alkylation protocols. These protocols enable the preparation of functionalized gem-difluoroalkenes using diverse alkyl sources, including organohalides and N-hydroxyphthalimide (NHP) esters . This method is favored for its mild conditions, simple operation, and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(DIFLUOROMETHYL)-4-ISOBUTYL-5-[(METHYLSULFANYL)CARBONYL]-2-(TRIFLUOROMETHYL)-3-PYRIDINECARBOTHIOIC S-ACID undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and trifluoromethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(DIFLUOROMETHYL)-4-ISOBUTYL-5-[(METHYLSULFANYL)CARBONYL]-2-(TRIFLUOROMETHYL)-3-PYRIDINECARBOTHIOIC S-ACID has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(DIFLUOROMETHYL)-4-ISOBUTYL-5-[(METHYLSULFANYL)CARBONYL]-2-(TRIFLUOROMETHYL)-3-PYRIDINECARBOTHIOIC S-ACID involves its interaction with molecular targets through its functional groups. The difluoromethyl and trifluoromethyl groups can participate in hydrogen bonding and other non-covalent interactions, while the carbonyl and sulfanyl groups can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(DIFLUOROMETHYL)-4-ISOBUTYL-5-[(METHYLSULFANYL)CARBONYL]-2-(TRIFLUOROMETHYL)-3-PYRIDINECARBOTHIOIC S-ACID is unique due to the combination of its functional groups, which provide a distinct set of chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(DIFLUOROMETHYL)-4-ISOBUTYL-5-[(METHYLSULFANYL)CARBONYL]-2-(TRIFLUOROMETHYL)-3-PYRIDINECARBOTHIOIC S-ACID
Reactant of Route 2
6-(DIFLUOROMETHYL)-4-ISOBUTYL-5-[(METHYLSULFANYL)CARBONYL]-2-(TRIFLUOROMETHYL)-3-PYRIDINECARBOTHIOIC S-ACID

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